

spectroscopic data of Helioxanthin (NMR, MS, IR)

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Compound of Interest

Compound Name: *Helioxanthin*

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Helioxanthin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin is a naturally occurring lignan with the chemical name 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one.[4] It has garnered interest in the scientific community for its potential antiviral properties. This technical guide provides a summary of the available spectroscopic data for **Helioxanthin**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and drug development professionals with the necessary data for the identification, characterization, and further investigation of this compound.

Chemical Structure and Properties

- IUPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g]benzodioxol-7-one
- Molecular Formula: $C_{20}H_{12}O_6$
- Molecular Weight: 348.3 g/mol
- CAS Number: 18920-47-3
- Class: Lignan, Furonaphthodioxole

Spectroscopic Data

While specific, publicly available raw spectral data for **Helioxanthin** remains limited, the following tables summarize the confirmed and expected spectroscopic characteristics based on available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Helioxanthin**, both ^1H and ^{13}C NMR data are crucial for confirming its complex aromatic and heterocyclic structure.

Table 1: ^1H NMR Spectral Data Summary

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constants (J, Hz)
Aromatic Protons	6.5 - 8.0	s, d, dd	1-9
Methylene Protons (-O-CH ₂ -O-)	5.9 - 6.1	s	N/A
Methylene Protons (C9-H ₂)	~4.0 - 5.0	s or AB quartet	N/A or 10-18

Note: The expected values are based on general chemical shift ranges for similar functional groups and lignan structures. Precise values would be dependent on the solvent used and specific electronic environment of each proton. A certificate of analysis for a commercial sample of **Helioxanthin** confirms that the ^1H NMR spectrum is consistent with the proposed structure.

Table 2: ^{13}C NMR Spectral Data Summary

The PubChem database indicates the availability of a ^{13}C NMR spectrum for **Helioxanthin**. The expected chemical shifts for the carbon atoms in **Helioxanthin** are outlined below based on its functional groups.

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl (C=O)	160 - 180
Aromatic/Olefinic (C=C)	100 - 150
Methylene (-O-CH ₂ -O-)	~101
Methylene (C9)	30 - 50

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data Summary

Technique	Ionization Mode	Expected [M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Pathways
GC-MS	Electron Ionization (EI)	348	Retro-Diels-Alder, loss of CO, fragmentation of benzodioxole moieties
LC-MS	Electrospray (ESI) / APCI	349	Dependent on ionization conditions, may show stable molecular ion

A Certificate of Analysis for **Helioxanthin** indicates a purity of 99.76% as determined by LC-MS, with the data being consistent with its structure. The PubChem database also indicates the availability of a GC-MS spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data Summary

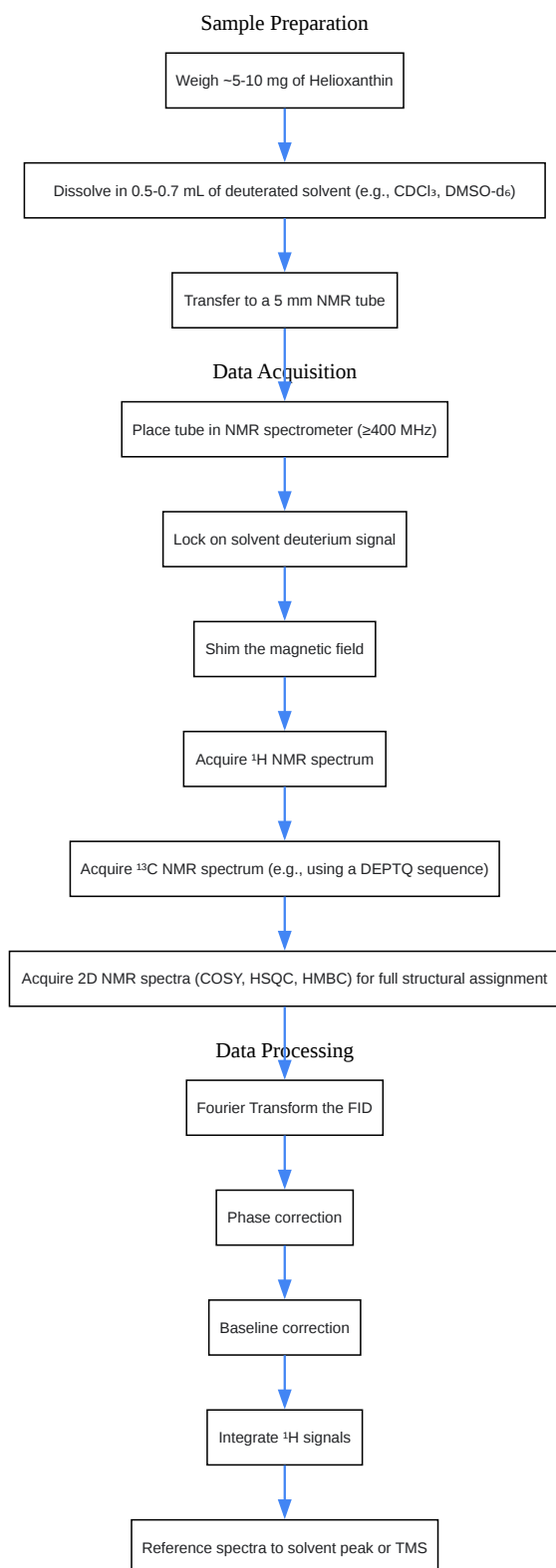
Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Lactone)	1750 - 1780	Strong
C=C (Aromatic)	1450 - 1600	Medium to Strong
C-O (Ether)	1000 - 1300	Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for lignans like **Helioxanthin** are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general workflow for acquiring NMR data is presented below.

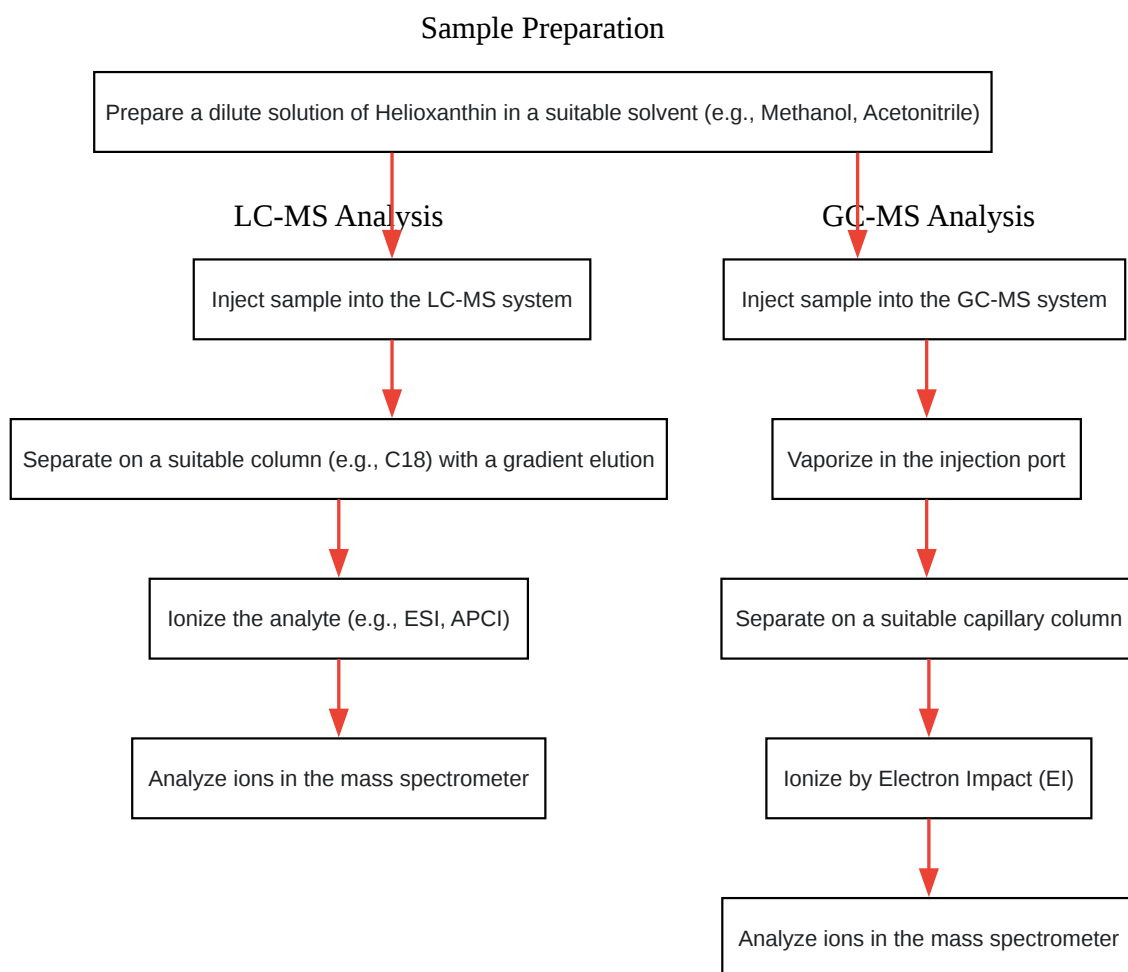


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Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry

The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the analyte. For a compound like **Helioxanthin**, LC-MS is generally preferred to avoid potential degradation.



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Caption: General workflows for LC-MS and GC-MS analysis.

Infrared (IR) Spectroscopy

Solid-state IR spectroscopy using an ATR (Attenuated Total Reflectance) accessory is a common and straightforward method for obtaining the IR spectrum of a solid compound like **Helioxanthin**.

Sample Preparation

Place a small amount of solid Helioxanthin directly on the ATR crystal

Data Acquisition

Apply pressure to ensure good contact

Collect a background spectrum

Collect the sample spectrum

Data Processing

Apply ATR correction if necessary

Perform baseline correction

Identify and label significant absorption bands

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Caption: General workflow for ATR-IR data acquisition.

Conclusion

This technical guide provides a consolidated overview of the available and expected spectroscopic data for **Helioxanthin**. While complete, raw spectral data is not yet widely accessible in public databases, the information presented here, derived from existing documentation and knowledge of related chemical structures, serves as a valuable resource for the identification and characterization of this compound. Further research to publish the full, detailed spectroscopic datasets of **Helioxanthin** is encouraged to facilitate its continued investigation for potential therapeutic applications.

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References

- 1. 10-(1,3-benzodioxol-5-yl)-9-hydroxy-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | C₂₀H₁₂O₇ | CID 101041139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. echemi.com [echemi.com]
- 4. Helioxanthin | C₂₀H₁₂O₆ | CID 177023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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